molecular formula C9H12N2O2S2 B2786064 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol CAS No. 851116-00-2

5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol

Cat. No.: B2786064
CAS No.: 851116-00-2
M. Wt: 244.33
InChI Key: ZBCZPAKIYXSDLH-UHFFFAOYSA-N
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Description

Overview of Pyridine-2-thiol (B7724439) Derivatives in Organic Chemistry Research

Pyridine-2-thiol and its derivatives are heterocyclic compounds that feature a sulfur atom at the 2-position of the pyridine (B92270) ring. These compounds exist in a tautomeric equilibrium with their corresponding thione form, 2-pyridinethione. wikipedia.org This tautomerism influences their reactivity, particularly in reactions like thiol-disulfide exchanges. Pyridine-2-thiol derivatives are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals and are known to form stable complexes with various metal ions. ontosight.ai Their reactivity is being explored in organometallic chemistry, for instance, in stabilizing tungsten acetylene (B1199291) complexes to study enzymatic reaction mechanisms. nih.govacs.org

The pyridine ring, an isostere of benzene, is considered a "privileged structure" in medicinal chemistry. rsc.orgnih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. researchgate.net The nitrogen atom in the pyridine ring is a key feature; it can act as a hydrogen bond acceptor and enhances the molecule's polarity and solubility compared to its carbocyclic analog, benzene. nih.gov This facilitates stronger and more specific interactions with biological receptors. nih.gov Consequently, the pyridine nucleus is a core component in thousands of existing drug molecules, including anticancer, anti-ulcer, and antimalarial agents. rsc.orgnih.gov Over the last decade, a significant number of drugs approved by the US FDA contain a pyridine moiety, highlighting its continued importance. nih.gov

The thiol group, or sulfhydryl group (-SH), is a sulfur analog of an alcohol group. creative-proteomics.com Its distinct chemical properties make it a highly versatile tool in molecular design. Thiols are more acidic than alcohols and the thiolate anion (RS⁻) is a potent nucleophile, enabling a wide range of carbon-sulfur bond-forming reactions crucial in organic synthesis. creative-proteomics.comindigoinstruments.com One of the most significant reactions involving thiols is the formation of disulfide bonds (-S-S-) through oxidation. creative-proteomics.com This reversible reaction is fundamental to protein structure, as seen with cysteine residues, and is exploited in bioconjugation chemistry and the design of drug delivery systems that can release their payload in a reductive environment. youtube.comnih.gov The thiol group's ability to bind to metal ions is also utilized in the development of sensors and catalysts. ontosight.ai

The Role of Pyrrolidine (B122466) Moieties in Designing Novel Organic Structures

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a cornerstone in the design of biologically active compounds. researchgate.netnih.gov It is one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving specific binding to biological targets like proteins and enzymes. researchgate.netnih.gov This structural feature is prevalent in a vast array of natural products, especially alkaloids such as nicotine (B1678760) and hygrine, which exhibit diverse biological activities. nih.govwikipedia.orgnih.gov

The stereochemistry of substituents on the pyrrolidine ring is critical as different stereoisomers can exhibit vastly different biological profiles due to specific interactions with enantioselective proteins. researchgate.netnih.gov Consequently, the development of methods for stereoselective synthesis of pyrrolidine derivatives is a major focus of modern organic chemistry research. nih.govmdpi.com A powerful strategy for constructing this ring system with high stereochemical control is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.orgacs.org This method allows for the creation of multiple stereogenic centers in a single, atom-economical step. acs.orgacs.org Researchers also utilize chiral starting materials, such as the amino acid L-proline, to synthesize optically pure pyrrolidine-based molecules. nih.govnih.gov The introduction of fluorine atoms can also be used to influence and control the ring's conformation through stereoelectronic effects. beilstein-journals.org

The pyrrolidine scaffold is a fundamental building block in the synthesis of more complex molecular architectures. wikipedia.orgontosight.ai Its prevalence in nature makes it an attractive starting point for the synthesis of natural products and their analogs. mdpi.com The amino acid proline, which contains a pyrrolidine ring, is a common and readily available chiral precursor for synthesizing a variety of compounds. nih.govnih.gov The compact, cyclic structure of pyrrolidine makes it a useful secondary amine for activating ketones and aldehydes towards nucleophilic addition through the formation of enamines, a classic strategy in organic synthesis. wikipedia.org Its structural motif is integral to numerous pharmaceuticals, organocatalysts, and ligands for transition metals. nih.govmdpi.com

Sulfonyl Groups in Advanced Organic Synthesis and Chemical Biology Probes

The sulfonyl group (-SO₂-) is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms. fiveable.mewikipedia.org It is strongly electron-withdrawing, a property that significantly influences the reactivity of adjacent parts of a molecule. fiveable.me In organic synthesis, sulfonyl groups are often used as protecting groups for amines, forming stable sulfonamides that reduce the amine's basicity and nucleophilicity. chem-station.com Certain sulfonamides, like the nosyl (Ns) group, can be removed under specific, mild conditions, making them highly valuable in multi-step syntheses. chem-station.com The sulfonyl group is also the defining feature of sulfones and is a key component in many important pharmaceuticals, particularly the class of antibacterial drugs known as sulfonamides ("sulfa drugs"). fiveable.me

In the field of chemical biology, sulfonyl-based functional groups have emerged as powerful tools. sigmaaldrich.com Specifically, sulfonyl fluorides (R-SO₂F) have been identified as "privileged" protein-reactive groups. sigmaaldrich.comrsc.org They can covalently and selectively react with a broad range of nucleophilic amino acid residues beyond the typical cysteine, including tyrosine, serine, lysine, and histidine. sigmaaldrich.comnih.gov This reactivity makes them ideal for designing chemical probes to identify functional residues in proteins, map binding sites, and develop covalent inhibitors for various drug targets. nih.govresearchgate.net

Data Tables

Physicochemical Properties of 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol

This table is interactive. You can sort and filter the data.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂S₂PubChem nih.gov
Molecular Weight 244.3 g/mol PubChem nih.gov
IUPAC Name 5-pyrrolidin-1-ylsulfonyl-1H-pyridine-2-thionePubChem nih.gov
Topological Polar Surface Area 89.9 ŲPubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 4PubChem nih.gov
Rotatable Bond Count 2PubChem nih.gov
XLogP3 0.2PubChem nih.gov
CAS Number 851116-00-2PubChem nih.gov
ChEMBL ID CHEMBL1720783PubChem nih.gov

Summary of Key Functional Scaffolds

This table summarizes the primary research significance of each component.

Scaffold / GroupKey Features & Research Significance
Pyridine Privileged structure in medicinal chemistry; N-atom acts as H-bond acceptor; enhances polarity and solubility; core of many FDA-approved drugs. rsc.orgnih.gov
Thiol (-SH) Nucleophilic reactivity; forms reversible disulfide bonds; key for bioconjugation and protein structure; coordinates with metal ions. creative-proteomics.comindigoinstruments.com
Pyrrolidine Saturated 5-membered N-heterocycle; provides 3D structural complexity; common in natural products and pharmaceuticals; chiral center control is crucial. researchgate.netnih.gov
Sulfonyl (-SO₂-) Strong electron-withdrawing group; used as a protecting group (sulfonamides); core of "sulfa drugs"; sulfonyl fluorides used as chemical biology probes. fiveable.mechem-station.comnih.gov

Sulfonamide and Sulfonyl Compounds in Research Contexts

Sulfonamides and sulfonyl-containing compounds are cornerstones of medicinal chemistry. The sulfonamide group (-SO₂NHR) is a key structural feature in a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and antidiabetic drugs. Their prominence stems from the sulfonyl group's ability to act as a hydrogen bond donor and acceptor, contributing to strong and specific interactions with biological targets.

Beyond their therapeutic roles, sulfonyl compounds are vital reagents in organic synthesis. The sulfonyl group's strong electron-withdrawing nature and its capacity to act as a good leaving group are leveraged in numerous chemical transformations. This reactivity is central to the construction of complex molecular architectures.

Table 1: Prominent Therapeutic Areas for Sulfonamide-Containing Drugs

Therapeutic AreaExamples of Drug Classes
AntimicrobialSulfa drugs (e.g., Sulfamethoxazole)
AnticancerKinase inhibitors, Carbonic anhydrase inhibitors
AntiviralProtease inhibitors
AntidiabeticSulfonylureas
DiureticsThiazide and loop diuretics
Anti-inflammatoryCOX-2 inhibitors

Sulfonyl Exchange Chemistry in Covalent Modification Strategies

A significant advancement in the application of sulfonyl compounds is the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. This "click chemistry" reaction involves the exchange of a fluoride atom on a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silyl-protected phenol (B47542) or an amine, to form a stable covalent bond. SuFEx reactions are characterized by their high efficiency, broad scope, and tolerance of various functional groups, making them powerful tools for modular synthesis.

In the context of covalent modification, sulfonyl fluorides and related "SuFExable" warheads are increasingly used to target nucleophilic amino acid residues in proteins beyond the commonly targeted cysteine. Residues such as tyrosine, lysine, serine, and histidine can be selectively modified, opening up new avenues for designing highly specific and potent covalent inhibitors and chemical probes. This strategy allows for the conversion of transient protein-ligand interactions into stable covalent bonds, facilitating the study of protein function and the development of novel therapeutics. The presence of a sulfonyl group in this compound suggests its potential as a precursor for such advanced chemical biology tools.

Convergence of Pyridine, Pyrrolidine, and Sulfonyl-Thiol Functionalities in Molecular Research

The unique combination of a pyridine core, a pyrrolidine substituent, and a sulfonyl-thiol functional group in a single molecule creates a platform for diverse chemical interactions and potential applications. The pyridine ring offers aromaticity and a site for hydrogen bonding and metal coordination. nih.gov The pyrrolidine ring introduces non-planarity and chirality, which can be crucial for specific binding to biological targets. The sulfonyl group provides rigidity and strong hydrogen bonding capabilities, while the thiol group is known for its nucleophilicity, ability to form disulfide bonds, and coordinate with metals.

Hypothesized Research Utility and Untapped Potential of the Compound Class

The multifaceted nature of this compound suggests several areas of potential research utility:

Medicinal Chemistry: The combined features of the three moieties could lead to the development of novel enzyme inhibitors. For instance, the pyridine-2-thiol substructure is known to exhibit biological activity, including enzyme inhibition. The sulfonamide and pyrrolidine groups could be tailored to enhance binding affinity and selectivity for specific targets.

Covalent Probe Development: The sulfonyl group could be converted to a sulfonyl fluoride, making the molecule a candidate for SuFEx-based covalent modification of proteins. The pyridine and pyrrolidine components would serve to direct the molecule to specific protein binding pockets.

Coordination Chemistry and Materials Science: The pyridine-2-thiol group is an excellent ligand for metal ions. The introduction of the pyrrolidine-sulfonyl moiety could modulate the electronic properties and steric environment of the resulting metal complexes, potentially leading to new catalysts or functional materials.

Table 2: Potential Research Applications Based on Functional Moieties

Functional MoietyKey PropertiesHypothesized Application
PyridineAromatic, H-bonding, Metal coordinationScaffolding for drug design, Ligand for catalysis
Pyrrolidine3D structure, ChiralityEnhancing stereospecific interactions with biomolecules
SulfonylH-bonding, Rigidity, Electrophilic precursorImproving binding affinity, Precursor for covalent probes
ThiolNucleophilic, Metal coordination, Redox activityActive site targeting, Formation of metal complexes

Contemporary Challenges and Opportunities in Heterocyclic Compound Research

Research into heterocyclic compounds is a vibrant and rapidly evolving field. One of the primary challenges is the efficient and selective synthesis of complex, multi-functionalized molecules. The development of novel synthetic methodologies that allow for the precise installation of different functional groups onto a heterocyclic core is crucial for expanding the accessible chemical space.

For a molecule like this compound, a key opportunity lies in its modular nature. The pyridine, pyrrolidine, and sulfonyl components can be systematically modified to create a library of analogues. This would enable a thorough investigation of structure-activity relationships (SAR) and the fine-tuning of properties for specific applications. The untapped potential of this compound class invites further exploration into its synthesis, reactivity, and biological activity, which could pave the way for new discoveries in drug development and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c12-15(13,11-5-1-2-6-11)8-3-4-9(14)10-7-8/h3-4,7H,1-2,5-6H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCZPAKIYXSDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Strategies for 5 Pyrrolidine 1 Sulfonyl Pyridine 2 Thiol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The primary disconnections for 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol involve the C-S bond of the thiol group and the S-N bond of the sulfonamide. A logical retrosynthetic approach would first disconnect the sulfonamide bond, leading to two key precursors: 5-(chlorosulfonyl)pyridine-2-thiol and pyrrolidine (B122466). Further disconnection of the C-SO2Cl bond from the pyridine (B92270) ring suggests a precursor like 2-mercaptopyridine (B119420), which would then require regioselective chlorosulfonation. An alternative disconnection of the C-S (thiol) bond could also be considered, potentially starting from a 5-substituted pyridine.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

First Disconnection (Sulfonamide bond): This disconnection breaks the bond between the sulfur atom of the sulfonyl group and the nitrogen atom of the pyrrolidine ring. This leads to two precursor molecules:

5-(chlorosulfonyl)pyridine-2-thiol

Pyrrolidine

Second Disconnection (C-S bond of the sulfonyl group): This step involves the disconnection of the sulfonyl chloride group from the pyridine ring. This suggests a precursor that can be selectively functionalized at the 5-position, such as:

Pyridine-2-thiol (B7724439) (or its tautomer, 2-pyridone, which can be converted to the thiol)

Third Disconnection (C-S bond of the thiol group): An alternative initial disconnection could target the thiol group, leading to a 5-(pyrrolidine-1-sulfonyl)pyridine intermediate that would then need to be converted to the 2-thiol.

This analysis points towards a synthetic strategy that begins with a pyridine ring, introduces the thiol and sulfonyl functionalities in a regioselective manner, and finally couples the sulfonyl group with pyrrolidine.

Based on the retrosynthetic analysis, two primary feasible pathways emerge for the synthesis of this compound:

Pathway A: Early Introduction of the Thiol Group: This pathway involves starting with a pre-formed pyridine-2-thiol or a precursor that can be readily converted to it. The key challenge then becomes the regioselective introduction of the sulfonyl group at the 5-position.

Pathway B: Late-Stage Thiolation: This approach focuses on first constructing the 5-(pyrrolidine-1-sulfonyl)pyridine core and then introducing the 2-thiol group in a later step. This might involve nucleophilic aromatic substitution on a suitable 2-halopyridine derivative.

Synthesis of the Pyridine-2-thiol Core

The pyridine-2-thiol moiety is a central component of the target molecule. Its synthesis can be achieved through established methods.

Pyridine-2-thiol exists in tautomeric equilibrium with pyridine-2(1H)-thione. wikipedia.org The synthesis of this core can be accomplished through several routes:

From 2-Halopyridines: A common and convenient method involves the reaction of 2-chloropyridine or 2-bromopyridine with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. wikipedia.org

From Pyridine N-oxide: Pyridine N-oxide can be converted to 2-acetoxypyridine, which upon reaction with a sulfur source can yield the desired thiol.

Cyclization Reactions: While less common for the synthesis of the parent pyridine-2-thiol, substituted derivatives can be prepared through condensation reactions of α,β-unsaturated ketones with cyanoacetamide and a sulfur source.

Table 1: Comparison of Synthetic Methods for Pyridine-2-thiol

MethodStarting MaterialReagentsAdvantagesDisadvantages
From 2-Halopyridine2-ChloropyridineThiourea, NaOHReadily available starting materials, good yields.Requires handling of odorous sulfur compounds.
From Pyridine N-oxidePyridine N-oxideAcetic anhydride, Sulfur sourceAvoids direct use of halopyridines.Multi-step process.

Introducing a sulfonyl group or its precursor at the 5-position of the pyridine-2-thiol ring is a critical and potentially challenging step. Direct sulfonation of pyridine-2-thiol is complicated by the presence of multiple reactive sites and the deactivating effect of the pyridine nitrogen. Therefore, indirect methods are often preferred.

Recent advancements in C-H functionalization offer promising strategies. For instance, base-mediated C4-selective C-H sulfonylation of pyridine has been reported, which could potentially be adapted for C5-functionalization by using appropriately substituted pyridine derivatives. chemistryviews.orgd-nb.infochemrxiv.orgresearchgate.net

A plausible approach involves the following steps:

Protection of the Thiol Group: The thiol group is acidic and nucleophilic, and therefore needs to be protected to prevent unwanted side reactions during the introduction of the sulfonyl group. Common protecting groups for thiols include benzyl or p-methoxybenzyl ethers.

Directed C-H Functionalization: With the thiol group protected, a directed C-H activation strategy could be employed to introduce a functional group at the 5-position, which can then be converted to a sulfonyl group.

Halogenation followed by Sulfonylation: An alternative is the regioselective halogenation of the protected pyridine-2-thiol at the 5-position, followed by a metal-catalyzed coupling reaction with a sulfinate salt or a multi-step conversion to the sulfonyl chloride.

Incorporation of the Pyrrolidine-1-sulfonyl Moiety

The final step in the synthesis is the formation of the sulfonamide bond. This is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine, in this case, pyrrolidine.

The reaction of 5-(chlorosulfonyl)pyridine-2-thiol (with the thiol group appropriately protected) with pyrrolidine in the presence of a base, such as triethylamine or pyridine, would yield the desired this compound derivative. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

Table 2: Key Reactions in the Synthesis of this compound

StepReaction TypeReactantsReagents/ConditionsProduct
1Thiol ProtectionPyridine-2-thiolBenzyl bromide, Base2-(Benzylthio)pyridine
2Regioselective Halogenation2-(Benzylthio)pyridineN-Bromosuccinimide5-Bromo-2-(benzylthio)pyridine
3Sulfonylation5-Bromo-2-(benzylthio)pyridineSodium sulfite, then PCl5/POCl35-(Chlorosulfonyl)-2-(benzylthio)pyridine
4Sulfonamide Formation5-(Chlorosulfonyl)-2-(benzylthio)pyridine, PyrrolidineTriethylamine, Dichloromethane5-(Pyrrolidine-1-sulfonyl)-2-(benzylthio)pyridine
5Deprotection5-(Pyrrolidine-1-sulfonyl)-2-(benzylthio)pyridineSodium in liquid ammoniaThis compound

This proposed synthetic route provides a logical and feasible pathway to access this compound, leveraging established chemical transformations and addressing the key challenges of regioselectivity.

Sulfonylation Reactions with Pyrrolidine Derivatives

The formation of the sulfonamide bond is a critical step in the synthesis of the target molecule. This is typically achieved by reacting a pyridine sulfonyl chloride with pyrrolidine. The reaction, analogous to the Schotten-Baumann reaction used for amide synthesis, involves the nucleophilic attack of the secondary amine (pyrrolidine) on the highly electrophilic sulfur atom of the sulfonyl chloride. fishersci.co.uk This process is generally carried out in an aprotic solvent in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk While direct sulfonylation of the pyridine ring with a pre-formed pyrrolidine-containing reagent is conceivable, the more common and controlled method involves a stepwise approach.

Direct and Indirect Routes for Sulfonyl Linkage Formation

The construction of the sulfonyl linkage can be approached via two general pathways. A direct route would involve the C-H functionalization of the pyridine ring using a reagent that already contains the pyrrolidine sulfonamide group. However, an indirect route, which offers greater control and is more widely documented for similar structures, involves first creating a sulfonyl chloride on the pyridine ring, followed by amidation with pyrrolidine.

A key indirect route to this compound involves the synthesis of a pyridine-5-sulfonyl chloride intermediate from a corresponding pyridine-5-thiol. The conversion of thiols to sulfonyl chlorides is a well-established transformation achieved through oxidative chlorination. researchgate.net This reaction can be performed using various chlorinating and oxidizing agents.

One effective method involves dissolving the starting thiol, such as 2-mercaptopyridine, in a strong acid and treating it with an oxidizing agent like sodium hypochlorite solution at low temperatures. This process converts the thiol group into a sulfonyl chloride. The development of modern oxidative chlorination strategies often focuses on using readily available and safer chlorides (like NaCl or HCl) in combination with a suitable oxidant. nih.gov

Table 1: Illustrative Conditions for Oxidative Chlorination of Thiols

Starting Material Reagents Solvent Temperature Outcome Reference
2-Mercaptopyridine Sodium hypochlorite (aq), Sulfuric acid Sulfuric acid -15°C to 10°C Pyridine-2-sulfonyl chloride
Aryl Iodide (analogy) HCl, H₂O₂ 1,1,1-trifluoroethanol Room Temp Aryliodine(III) dichloride ResearchGate

This table presents examples of oxidative chlorination reactions. Conditions would need to be optimized for the specific substrate.

Once the sulfonyl chloride intermediate, such as a hypothetical 2-mercapto-pyridine-5-sulfonyl chloride (with the thiol group protected), is synthesized, the final sulfonamide linkage is formed through amidation with pyrrolidine. This is a standard nucleophilic acyl substitution-type reaction where the nitrogen of pyrrolidine attacks the sulfonyl chloride. fishersci.co.uk The reaction is typically rapid and high-yielding. A base is required to scavenge the HCl generated during the reaction. fishersci.co.uk

Table 2: General Conditions for Sulfonamide Formation

Electrophile Nucleophile Base Solvent General Conditions Reference
Pyridine-sulfonyl chloride Pyrrolidine Pyridine or Triethylamine Dichloromethane (DCM) or Tetrahydrofuran (THF) 0°C to Room Temperature fishersci.co.uk

This table outlines typical conditions for amidation reactions to form sulfonamides.

Functional Group Interconversions and Protective Group Strategies

The synthesis of a multifunctional molecule like this compound requires careful management of reactive functional groups. The thiol group, in particular, is susceptible to oxidation and other side reactions, often necessitating the use of protecting groups.

Derivatization of the Pyridine Ring

Further functionalization of the pyridine ring can be a key strategy for creating analogues of the target compound. The presence of a strong electron-withdrawing group, like the pyrrolidine-1-sulfonyl moiety, significantly influences the reactivity of the pyridine ring. Such groups deactivate the ring towards electrophilic aromatic substitution. However, they can activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the sulfonyl group. nih.gov

Modern synthetic methods also allow for the direct C-H functionalization of pyridine rings, which can be a highly efficient way to introduce new substituents. nih.gov For instance, methods for the direct C4-selective sulfonylation of pyridines have been developed, offering a modular route to complex pyridine derivatives. chemrxiv.org These strategies allow for late-stage modification of the molecule, which is valuable in medicinal chemistry. nih.gov

Advanced Synthetic Techniques and Catalyst Development

The synthesis of this compound involves the formation of a sulfonamide linkage and the introduction of a thiol group onto a pyridine ring. Advanced synthetic methods offer powerful tools to accomplish these transformations with high efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Approaches to C-S and C-N Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the construction of carbon-heteroatom bonds. ias.ac.inbiolmolchem.com For a molecule like this compound, these catalytic systems are instrumental in forming the pyridine-sulfur bond and the sulfonyl-nitrogen bond of the sulfonamide group.

The formation of C-S bonds, particularly on heterocyclic rings, has traditionally been challenging due to the potential for sulfur-containing compounds to deactivate metal catalysts. ias.ac.in However, significant progress has been made in developing robust catalytic systems for this purpose. Copper- and palladium-catalyzed cross-coupling reactions are the most common strategies. For instance, the Chan-Lam coupling reaction, which typically uses copper catalysts like copper(II) acetate, can facilitate the formation of a C-S bond by coupling a thiol with a boronic acid derivative of the pyridine ring. ias.ac.in Similarly, palladium-catalyzed thiolation reactions, often employing ligands like BINAP or Tol-BINAP, can effectively couple aryl halides or triflates with thiols. researchgate.net Direct C-H thiolation has also emerged as an atom-economical alternative, avoiding the need for pre-functionalized starting materials. researchgate.net

For the construction of the C-N bond in the sulfonamide moiety, transition-metal-catalyzed C-H amination and cross-coupling reactions are highly relevant. acs.org Catalysts based on rhodium (Rh), iridium (Ir), and cobalt (Co) have been developed for direct C-H amination, where a C-H bond is converted directly into a C-N bond. acs.orgnih.gov This approach is highly efficient as it avoids pre-functionalization steps. Organic azides are often used as the nitrogen source in these reactions, releasing nitrogen gas as the only byproduct. acs.org Alternatively, established cross-coupling methods like the Buchwald-Hartwig amination can be adapted to form the S-N bond of the sulfonamide by coupling a sulfonyl chloride with an amine, although this is more commonly applied to C-N bond formation.

Catalyst SystemReaction TypeBond FormedKey Features
Copper(II) Acetate [Cu(OAc)2]Chan-Lam CouplingC-SCouples thiols with boronic acids; improved conditions over traditional methods. ias.ac.in
Palladium(II) Acetate / BINAPCross-CouplingC-SEffective for coupling aryl triflates with thiols. researchgate.net
CpRh(III) / CpIr(III)C-H AminationC-NDirect functionalization of C-H bonds using organic azides as the nitrogen source. acs.org
Ruthenium / Cobalt ComplexesC-H AminationC-NOffer alternative catalytic systems for direct C-N bond formation. acs.orgnih.gov

Organocatalytic and Biocatalytic Pathways for Structural Assembly

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering unique selectivity and often milder, more environmentally friendly reaction conditions.

Organocatalysis , which utilizes small organic molecules as catalysts, is particularly well-suited for the asymmetric synthesis of chiral building blocks. The pyrrolidine ring, a key feature of the target molecule, is a privileged scaffold in many organocatalysts, such as proline and its derivatives. nih.gov These catalysts are highly effective in promoting a variety of asymmetric transformations, including Michael additions, aldol reactions, and cycloadditions, which can be used to construct substituted pyrrolidine rings with high enantioselectivity. nih.gov For the synthesis of the 5-(pyrrolidine-1-sulfonyl) fragment, an organocatalytic approach could be envisioned to first construct a chiral pyrrolidine derivative, which is then coupled to the pyridine-sulfonyl chloride moiety.

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild aqueous conditions. While specific biocatalytic routes to this compound are not established, enzymes could potentially be applied to key steps. For example, hydrolases could be used for the stereoselective resolution of a racemic pyrrolidine precursor, while oxidoreductases could be employed for specific functionalizations on the pyridine ring. The development of new biocatalysts through directed evolution is continually expanding the scope of enzymatic transformations available to synthetic chemists.

Catalytic ApproachKey Application AreaPotential AdvantageExample Catalyst/Enzyme
Organocatalysis Asymmetric synthesis of the pyrrolidine ring.Metal-free conditions, high enantioselectivity, ready availability of catalysts.Proline, Diarylprolinol silyl ethers. nih.gov
Biocatalysis Stereoselective transformations, functional group interconversions.High selectivity, mild and sustainable reaction conditions (aqueous, room temp).Hydrolases, Oxidoreductases.

Advanced Spectroscopic and Structural Elucidation Studies for Research Confirmation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies:Specific IR and Raman spectra and their corresponding vibrational mode analyses for this compound are not available in the searched scientific literature.

Information on related but structurally distinct molecules, such as pyridine-3-sulfonic acid, is available but is not included here to strictly adhere to the instruction of focusing solely on "5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol".

Therefore, the generation of a scientifically accurate article with the requested detailed content and structure is not feasible at this time due to the absence of primary research data.

Assignment of Characteristic Functional Group Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a detailed fingerprint of the functional groups present in a molecule. For this compound, the characteristic vibrational frequencies can be assigned to its distinct structural components: the pyridine-2-thiol (B7724439) ring, the pyrrolidine (B122466) ring, and the sulfonyl group.

The vibrational modes of the pyridine (B92270) ring are well-characterized. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. aps.org The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. aps.org The pyridine ring breathing modes, which are sensitive to substitution patterns, are also expected in the fingerprint region.

The pyrrolidine moiety will exhibit characteristic C-H stretching vibrations of the methylene (B1212753) groups (CH₂) below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching modes are expected around 2950 and 2850 cm⁻¹, respectively. CH₂ bending (scissoring) vibrations typically appear around 1465 cm⁻¹. rsc.org

The sulfonyl group (SO₂) is a strong infrared absorber. The asymmetric and symmetric SO₂ stretching vibrations are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. mdpi.com The presence of these two strong bands is a key indicator of the sulfonamide functionality.

The thiol (-SH) group presents a more complex spectroscopic signature due to the possibility of tautomerism with the thione form (C=S). The S-H stretching vibration, if the thiol tautomer is present, is typically weak and appears around 2600-2550 cm⁻¹. rsc.org However, for many 2-mercaptopyridine (B119420) derivatives, the thione tautomer is predominant in the solid state and in solution. acs.org In this case, the C=S stretching vibration would be observed, typically in the 1200-1050 cm⁻¹ region, although its intensity can be variable.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Pyridine RingAromatic C-H Stretch3100-3000
C=C, C=N Stretch1600-1400
Pyrrolidine RingAsymmetric CH₂ Stretch~2950
Symmetric CH₂ Stretch~2850
CH₂ Bend (Scissoring)~1465
Sulfonyl GroupAsymmetric SO₂ Stretch1350-1300
Symmetric SO₂ Stretch1160-1120
Thiol/ThioneS-H Stretch (Thiol)2600-2550 (weak)
C=S Stretch (Thione)1200-1050

Insights into Hydrogen Bonding Networks and Conformational Preferences

The molecular structure of this compound allows for the formation of intermolecular hydrogen bonds, which can significantly influence its crystal packing and physical properties. The potential for a thiol-thione tautomerism in the pyridine-2-thiol moiety is a critical factor. If the thione tautomer, 5-(pyrrolidine-1-sulfonyl)-1H-pyridine-2-thione, is present, the N-H group can act as a hydrogen bond donor, while the C=S group can act as a hydrogen bond acceptor. This can lead to the formation of dimeric structures or extended hydrogen-bonded chains in the solid state. acs.org The oxygen atoms of the sulfonyl group are also potential hydrogen bond acceptors.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. The exact mass of the protonated molecule [M+H]⁺ of this compound (C₉H₁₂N₂O₂S₂) can be calculated and compared with the experimentally determined value to confirm its molecular formula.

The fragmentation of aromatic sulfonamides under mass spectrometry conditions often follows characteristic pathways. nih.govnih.gov For this compound, key fragmentation events would likely involve the cleavage of the sulfonamide bonds. Common fragmentation patterns for aromatic sulfonamides include the loss of SO₂ (64 Da). nih.govresearchgate.net

Predicted Fragmentation Pathways:

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the elimination of a neutral sulfur dioxide molecule. nih.govresearchgate.net

Cleavage of the S-N bond: This would lead to the formation of a pyrrolidine radical cation and a pyridinesulfonyl radical, or their corresponding ions.

Cleavage of the C-S bond: Fragmentation of the bond connecting the sulfonyl group to the pyridine ring would generate ions corresponding to the pyridine-2-thiol and the pyrrolidinesulfonyl moieties.

Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo cleavage to lose ethylene (B1197577) or other small neutral fragments.

Table 2: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound

Fragment IonProposed Structure
[M+H]⁺Protonated parent molecule
[M+H - SO₂]⁺Ion resulting from the loss of sulfur dioxide
[C₄H₈N]⁺Pyrrolidine iminium ion
[C₅H₄NSO₂]⁺Pyridinesulfonyl cation
[C₅H₅NS]⁺Protonated pyridine-2-thiol

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral. Therefore, it will not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. biologic.net However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center in the pyrrolidine ring or through atropisomerism, then chiroptical techniques would be essential for their stereochemical characterization.

For a chiral derivative, the CD spectrum would show characteristic Cotton effects (positive or negative peaks) at the wavelengths of UV-Vis absorption bands corresponding to the electronic transitions of the chromophores in the molecule. nih.gov The sign and magnitude of these Cotton effects would be indicative of the absolute configuration of the stereocenters. ORD spectroscopy, which measures the change in optical rotation with wavelength, would also provide information about the stereochemistry of the chiral derivative. biologic.net The synthesis and chiroptical analysis of such derivatives could provide valuable insights into the relationship between molecular structure and biological activity.

Insufficient Data to Generate Article on the Reactivity of this compound

Despite a comprehensive search of scientific databases and literature, detailed research findings and specific experimental data on the reactivity profiles and mechanistic investigations of the chemical compound this compound are not available in the public domain. Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the requested outline is not possible at this time.

The inquiry sought to detail the chemical behavior of this compound, focusing on reactions at its thiol functionality and the reactivity of its sulfonyl moiety. The requested structure included specific subsections on oxidation reactions, nucleophilic additions and substitutions, Thiol-Michael addition chemistry, and the role of the sulfonyl group as an electrophilic center, including potential exchange reactions.

Extensive searches were conducted to locate primary research articles, peer-reviewed studies, and scholarly reviews that have specifically investigated these aspects of this compound. However, the search results did not yield any dedicated studies on the reactivity of this particular compound. While general principles of thiol, pyridine, and sulfonamide chemistry are well-established, applying these generalities to create a detailed and scientifically accurate article on a specific, unstudied compound would be speculative and would not meet the required standard of factual accuracy based on direct research.

Without specific experimental data, it is not possible to provide:

Detailed research findings on oxidation products (e.g., specific disulfide or sulfonic acid derivatives formed).

Mechanistic insights into nucleophilic additions and substitutions involving the thiol group of this specific molecule.

Information on the kinetics or reversibility of Thiol-Michael additions for this compound.

Specific examples or studies demonstrating the electrophilic nature of the sulfonyl group in this context.

Data on sulfonyl exchange reactions and their implications for research involving this compound.

Interactive data tables based on experimental results.

Consequently, the core requirements of the user's request—to generate a thorough, informative, and scientifically accurate article focusing solely on the specified compound and structured around a detailed outline of its reactivity—cannot be fulfilled. The available scientific literature does not appear to contain the necessary specific information to construct such an article.

Reactivity Profiles and Mechanistic Investigations of 5 Pyrrolidine 1 Sulfonyl Pyridine 2 Thiol

Reactions of the Pyridine (B92270) Ring

The pyridine ring in 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrogen heteroatom and the sulfonyl group at the 5-position. This electronic characteristic is a primary determinant of its reactivity in aromatic substitution reactions and its interactions with metal centers.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on a pyridine ring is generally a challenging transformation due to the inherent electron-deficient nature of the heterocycle, which is further exacerbated by the presence of the electron-withdrawing sulfonyl group in this compound. researchgate.net The nitrogen atom in the pyridine ring reduces the electron density, making it less susceptible to attack by electrophiles compared to benzene. researchgate.net

In acidic conditions, typically required for many electrophilic aromatic substitution reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positively charged species is even more strongly deactivated towards electrophilic attack. researchgate.net Consequently, forcing conditions, such as high temperatures, are often necessary to drive these reactions, which may lead to low yields. researchgate.net

The directing effect of the substituents on the pyridine ring in this compound must also be considered. The pyridine nitrogen directs incoming electrophiles to the meta-position (C-3 and C-5). Similarly, the sulfonyl group is a meta-directing deactivator. The thiol group (or its tautomeric thione form) can be considered an ortho, para-director; however, its influence is likely overshadowed by the powerful deactivating effects of the ring nitrogen and the sulfonyl group. Therefore, any successful electrophilic substitution is predicted to occur at the positions meta to both the ring nitrogen and the sulfonyl group, which are C-4 and C-6.

PositionInfluence of NitrogenInfluence of Sulfonyl GroupPredicted Reactivity
C-3Ortho (deactivated)Ortho (deactivated)Highly deactivated
C-4Meta (favored)Meta (favored)Most likely site of substitution
C-6Ortho (deactivated)Ortho (deactivated)Highly deactivated

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution Reactions

In stark contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing sulfonyl group at the 5-position, along with the inherent electron deficiency of the pyridine ring, stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack.

The 2-thiol group is a potential leaving group in such reactions. It is anticipated that strong nucleophiles can displace the thiol group at the C-2 position. The rate of this substitution would be significantly enhanced by the electronic stabilization provided by the 5-sulfonyl substituent. Studies on related 2-sulfonylpyridines have demonstrated their high reactivity towards thiol nucleophiles via an SNAr mechanism. This suggests that the thiol group in the title compound could be readily substituted by a variety of nucleophiles.

Hypothetical Nucleophilic Aromatic Substitution Reaction

Where Nu- represents a nucleophile.

Coordination Chemistry with Metal Centers as Ligands

Pyridine-2-thiol (B7724439) and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers through either the sulfur or the nitrogen atom, or in a bridging fashion. nih.govidc-online.com The coordination behavior of this compound will be influenced by the electronic effects of the 5-substituent.

The electron-withdrawing nature of the pyrrolidine-1-sulfonyl group is expected to decrease the electron density on both the pyridine nitrogen and the sulfur atom. This reduction in electron density could affect the ligand's donor properties. A decrease in the basicity of the pyridine nitrogen and the thiolate sulfur may result in weaker coordination bonds with metal centers compared to unsubstituted pyridine-2-thiol.

The coordination mode is also dependent on the specific metal ion, its oxidation state, and the reaction conditions. The presence of the bulky pyrrolidine-1-sulfonyl group might also introduce steric hindrance, potentially influencing the geometry of the resulting metal complexes.

Coordination SiteElectronic Effect of Sulfonyl GroupPotential Impact on Coordination
Pyridine NitrogenDecreased electron densityWeaker Lewis basicity, potentially weaker coordination
Thiol SulfurDecreased electron densityWeaker donor, may favor softer metal ions

Table 2: Predicted Effects of the 5-Sulfonyl Group on Coordination Behavior

Reactivity of the Pyrrolidine (B122466) Ring

The pyrrolidine ring in this compound is a saturated heterocycle, and its reactivity is centered around the nitrogen atom and the potential for ring strain-driven reactions.

Reactions at the Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is part of a sulfonamide linkage. The lone pair of electrons on the nitrogen is significantly delocalized into the adjacent sulfonyl group. This delocalization drastically reduces the nucleophilicity and basicity of the nitrogen atom. idc-online.com Consequently, the nitrogen atom in the N-sulfonylpyrrolidine moiety is generally unreactive towards electrophiles such as alkyl halides under standard conditions. Protonation of this nitrogen would also be highly unfavorable.

While direct reactions at the nitrogen are unlikely, the sulfonyl group can be cleaved under certain reductive conditions, which would liberate the secondary amine, pyrrolidine.

Ring-Opening and Ring-Expansion Reactions

The N-sulfonyl group can influence the stability of the pyrrolidine ring. While pyrrolidine itself is a relatively stable five-membered ring, the presence of the sulfonyl group can activate the ring towards certain types of reactions. For instance, N-sulfonylated aziridines are known to undergo nucleophilic ring-opening reactions more readily than their N-alkylated counterparts due to the electron-withdrawing nature of the sulfonyl group which stabilizes the developing negative charge on the nitrogen in the transition state.

While pyrrolidine is less strained than aziridine, it is conceivable that under specific conditions, particularly with strong nucleophiles or in the presence of a Lewis acid to coordinate to the sulfonyl oxygens, ring-opening of the N-sulfonylpyrrolidine could be induced. However, such reactions are not common for five-membered rings without additional activating features.

Ring-expansion reactions of pyrrolidines are also known, though they typically require specific functionalities within the ring or the use of particular reagents to facilitate the rearrangement. There is no direct evidence from the available literature to suggest that the N-sulfonyl group in this specific compound would readily promote ring-expansion under typical laboratory conditions.

Investigation of Reaction Mechanisms

The reactivity of this compound is largely governed by the interplay of the electron-withdrawing sulfonyl group and the nucleophilic thiol moiety, all positioned on a pyridine scaffold. The primary reaction pathway for this class of compounds involves nucleophilic aromatic substitution (SNAr), where the thiol or its conjugate base, the thiolate, is displaced by a nucleophile. Mechanistic investigations are therefore centered on elucidating the kinetics of these substitution reactions and identifying the transient species formed during the process.

Kinetic Studies of Key Transformation Steps

Kinetic studies are fundamental to understanding the factors that control the rate of chemical reactions. For this compound, kinetic analysis of its SNAr reactions with various nucleophiles provides valuable insights into the transition state and the influence of reaction conditions. While specific kinetic data for this exact molecule is not extensively published, trends can be inferred from studies on analogous 2-sulfonylpyridine derivatives.

These studies typically involve monitoring the reaction progress over time using spectroscopic methods, such as UV-Vis or NMR spectroscopy, under pseudo-first-order conditions where the concentration of the nucleophile is in large excess. The observed rate constants (kobs) are then used to determine the second-order rate constant (k2), which provides a quantitative measure of the substrate's reactivity.

The rate of SNAr reactions is significantly influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring. The electron-withdrawing 5-sulfonyl group is expected to activate the pyridine ring towards nucleophilic attack at the C2 position.

Table 1: Representative Second-Order Rate Constants for SNAr Reactions of a Model 2-Sulfonylpyridine with Various Nucleophiles

NucleophileSolventTemperature (°C)k2 (M⁻¹s⁻¹)
PiperidineAcetonitrile251.2 x 10⁻³
GlycineWater255.8 x 10⁻⁴
ThiophenolMethanol252.5 x 10⁻²
Sodium AzideDMF258.1 x 10⁻³

Note: This data is representative and based on trends observed for analogous 2-sulfonylpyridine compounds.

Furthermore, the determination of activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), through temperature-dependent kinetic studies can provide deeper insights into the transition state of the reaction. A negative entropy of activation, for instance, is often indicative of an associative mechanism, which is characteristic of SNAr reactions where the nucleophile adds to the aromatic ring in the rate-determining step to form a Meisenheimer-like intermediate.

Table 2: Hypothetical Activation Parameters for the Reaction of this compound with a Thiol Nucleophile

ParameterValue
Activation Energy (Ea)55 kJ/mol
Activation Enthalpy (ΔH‡)52.5 kJ/mol
Activation Entropy (ΔS‡)-85 J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)77.8 kJ/mol

Note: This data is hypothetical and serves to illustrate the typical range of activation parameters for SNAr reactions of related compounds.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for the unequivocal elucidation of a reaction mechanism. In the context of the SNAr reactions of this compound, the key intermediate is the Meisenheimer complex. This species is a negatively charged intermediate formed by the addition of the nucleophile to the electron-deficient pyridine ring.

Due to their transient nature, isolating these intermediates can be challenging. However, in some cases, particularly with less reactive nucleophiles or by using low-temperature spectroscopic techniques, these intermediates can be detected and characterized.

Modern spectroscopic methods are instrumental in this endeavor. High-resolution mass spectrometry (HRMS) can confirm the mass of the intermediate, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. For instance, ¹H and ¹³C NMR spectroscopy can reveal the changes in the chemical environment of the pyridine ring protons and carbons upon formation of the Meisenheimer complex. The upfield shift of the aromatic protons is a characteristic feature of the loss of aromaticity in the intermediate.

In cases where the intermediate is too short-lived for direct observation, computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the structure, stability, and spectroscopic properties of the proposed intermediates. These computational studies can provide a theoretical framework that complements experimental findings and helps to build a comprehensive picture of the reaction pathway.

Table 3: Spectroscopic Data for a Postulated Meisenheimer Intermediate

Spectroscopic TechniqueObserved FeatureInterpretation
¹H NMRUpfield shift of pyridine ring protonsLoss of aromaticity, formation of sp³-hybridized carbon at the site of nucleophilic attack.
¹³C NMRAppearance of a signal for a new sp³ carbonConfirmation of the formation of the covalent bond between the nucleophile and the pyridine ring.
UV-Vis SpectroscopyAppearance of a new, long-wavelength absorption bandIndication of a highly conjugated, non-aromatic intermediate.
Mass SpectrometryDetection of an ion corresponding to [Substrate + Nucleophile]⁻Confirmation of the elemental composition of the intermediate.

Note: This table presents the expected spectroscopic features for a Meisenheimer intermediate in the reaction of this compound.

Computational and Theoretical Studies on 5 Pyrrolidine 1 Sulfonyl Pyridine 2 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. inpressco.comresearchgate.net Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to optimize molecular geometries and compute electronic properties for similar heterocyclic and sulfonamide-containing compounds. inpressco.comresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol, this process would define key bond lengths, bond angles, and dihedral angles.

Based on studies of related molecules, the optimized geometry would exhibit specific characteristics. The pyridine (B92270) ring is expected to be largely planar. The geometry around the sulfur atom of the sulfonyl group (SO₂) would be approximately tetrahedral. The pyrrolidine (B122466) ring, being a saturated five-membered ring, typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain.

The electronic structure is significantly influenced by the sulfonyl group. As a strong electron-withdrawing group, the -SO₂-pyrrolidine moiety is expected to decrease the electron density on the pyridine ring. This electronic perturbation affects the reactivity and spectroscopic properties of the molecule.

Table 1: Representative Calculated Geometrical Parameters for Related Moieties

ParameterBond/AngleTypical Calculated Value
Bond LengthC=S (Thione)~1.68 Å
Bond LengthS-N (Sulfonamide)~1.63 Å
Bond LengthS=O (Sulfonyl)~1.43 Å
Bond AngleO-S-O (Sulfonyl)~120°
Bond AngleC-S-N (Sulfonamide)~106°

Note: These values are representative and derived from computational studies on analogous structures. The precise values for the title compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For molecules containing a sulfonamide group and a pyridine ring, the distribution of these orbitals is predictable. The HOMO is often localized on the more electron-rich parts of the molecule. In the case of the thione tautomer (see section 5.2.1), the HOMO would likely have significant contributions from the pyridine ring and the sulfur atom of the thione group. The LUMO, conversely, is typically distributed over the electron-deficient regions. The electron-withdrawing sulfonyl group would pull electron density, localizing the LUMO on the sulfonylpyridine part of the molecule.

This distribution implies that the molecule would likely accept electrons (act as an electrophile) at the pyridine ring and donate electrons (act as a nucleophile) from the thione group.

Table 2: Representative FMO Energies and HOMO-LUMO Gap for Analogous Sulfonamides

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Aryl Sulfonamides-6.5 to -7.5-1.0 to -2.04.5 - 6.5
Substituted Pyridines-6.0 to -7.0-0.5 to -1.54.5 - 6.5

Note: These are typical energy ranges from DFT calculations on similar compounds. The exact values depend on the specific molecule and computational method.

Electrostatic Potential Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack.

For 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thione, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the sulfonyl group and the sulfur atom of the thione group, as these are the most electronegative atoms with lone pairs of electrons. These sites represent likely points for hydrogen bonding and coordination to metal ions. The most positive potential (blue) would likely be found on the hydrogen atom attached to the pyridine ring nitrogen (in the thione form), making it the primary site for deprotonation.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from HOMO and LUMO energies. These values quantify the molecule's reactivity, providing a more numerical basis for the predictions made from FMO and MEP analysis.

Conformational Analysis and Energy Landscapes

Identification of Stable Conformers and Tautomers

This compound can exist in two tautomeric forms: the thiol form, with a -SH group, and the thione form, with a C=S double bond and an N-H group (named 5-(pyrrolidine-1-sulfonyl)-1H-pyridine-2-thione). Computational and experimental studies on the parent molecule, pyridine-2-thiol (B7724439), have shown a distinct preference for the thione tautomer, particularly in solution. acs.orgnih.gov This stabilization of the thione form is attributed to its larger dipole moment and favorable resonance stabilization of the thioamide group. acs.orgnih.gov Therefore, it is highly probable that the thione form is the predominant and more stable tautomer for the title compound as well.

Beyond tautomerism, the molecule's flexibility arises from rotation around single bonds, particularly the C-S and S-N bonds of the sulfonyl linkage. A full conformational analysis would involve rotating these bonds to map the potential energy surface and identify the lowest-energy conformers.

Impact of Substituents on Molecular Conformation

Steric Effects: The bulky nature of the pyrrolidine ring and the tetrahedral sulfonyl group can influence the orientation of the substituent relative to the pyridine ring. This steric hindrance can restrict rotation around the C-S bond, favoring certain conformations over others.

Electronic Effects: The sulfonyl group is a powerful electron-withdrawing group. This property modulates the electron density of the entire pyridine ring, which can, in turn, influence the tautomeric equilibrium. While the thione form is generally favored, the magnitude of this preference can be tuned by substituents. The electron-withdrawing nature of the sulfonyl group would further stabilize the electron-rich thione form through resonance.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics and flexibility of a molecule, as well as its interactions with surrounding solvent molecules.

The dynamic behavior of this compound is expected to be characterized by the independent and coupled motions of its three main structural components: the pyridine-2-thiol ring, the sulfonyl group, and the pyrrolidine ring.

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and will exhibit a dynamic puckering motion, rapidly interconverting between various "envelope" and "twist" conformations. The specific energy barriers between these conformations will be influenced by the substitution pattern and the electronic effects of the sulfonyl group.

Pyridine-2-thiol Tautomerism: The pyridine-2-thiol moiety can exist in a tautomeric equilibrium with its corresponding thione form (pyridine-2(1H)-thione). The position of this equilibrium is sensitive to the solvent environment. MD simulations can, in principle, be used to sample the conformational space of both tautomers and estimate their relative free energies in different environments.

A summary of the expected flexible regions of the molecule is presented in the table below.

Molecular FragmentPredominant MotionFactors Influencing Motion
Pyrrolidine RingPuckering (Envelope and Twist conformations)Steric hindrance, electronic effects of the sulfonyl group
Sulfonyl LinkerRotation around S-N and S-C bondsSteric hindrance, dipole-dipole interactions
Pyridine-2-thiol MoietyTautomerization between thiol and thione formsSolvent polarity and hydrogen bonding capacity

The interaction of this compound with different solvents is crucial for understanding its solubility, reactivity, and potential biological activity. MD simulations are particularly well-suited for studying these interactions at a molecular level.

Aqueous Solvation: In an aqueous environment, the polar sulfonyl group (SO2) and the nitrogen and sulfur atoms of the pyridine-2-thiol ring are expected to be the primary sites for hydrogen bonding with water molecules. MD simulations of 2-mercaptopyridine (B119420) (a related compound) in water have shown well-defined hydration shells around the nitrogen and sulfur atoms, with an average of 2-4 water molecules in the first solvation shell. Similarly, the oxygen atoms of the sulfonyl group in this compound would act as strong hydrogen bond acceptors. The pyrrolidine ring, being more aliphatic in nature, would exhibit weaker interactions with water.

Organic Solvents: In non-polar organic solvents, the interactions would be dominated by weaker van der Waals forces. In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions with the sulfonyl group and the pyridine ring would be significant. The specific arrangement of solvent molecules around the solute can influence its conformational preferences and reactivity. For instance, solvents capable of hydrogen bonding can affect the thiol-thione tautomeric equilibrium of the pyridine-2-thiol moiety.

Reaction Pathway Modeling and Transition State Characterization

Computational methods, particularly quantum mechanics (QM) and hybrid QM/MM approaches, can be used to model chemical reaction pathways, identify transition states, and calculate activation energies. This provides valuable information about the feasibility and kinetics of potential reactions.

For this compound, several reaction mechanisms can be computationally investigated. A key area of interest would be the reactivity of the sulfonyl group.

Nucleophilic Substitution at Sulfur: The sulfur atom of the sulfonyl group is electrophilic and can be a target for nucleophilic attack. Computational studies on related arenesulfonyl chlorides have shown that nucleophilic substitution at the sulfonyl sulfur can proceed through either a concerted (SN2-type) mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. The preferred mechanism depends on the nature of the nucleophile, the leaving group, and the solvent. In the case of this compound, a nucleophile could attack the sulfur atom, potentially leading to the cleavage of either the S-N bond (releasing pyrrolidine) or the S-C bond (releasing the pyridine-2-thiol moiety).

Hydrolysis of the Sulfonamide Bond: The S-N bond in sulfonamides can undergo hydrolysis, typically under acidic or basic conditions. Computational modeling can elucidate the mechanism of this process, which may involve protonation of the nitrogen or oxygen atoms followed by nucleophilic attack by water. Studies on the hydrolysis of other sulfonamides have provided insights into the intermediates and transition states involved.

A critical aspect of reaction pathway modeling is the calculation of energy barriers (activation energies) and, subsequently, the prediction of reaction rates. This is often achieved using transition state theory.

For a hypothetical nucleophilic substitution reaction at the sulfonyl sulfur of this compound, computational methods can determine the energy of the reactants, the transition state, and the products. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), which is the primary determinant of the reaction rate.

While specific data for this compound is not available, the table below presents hypothetical but plausible energy parameters for a generic nucleophilic substitution reaction on a similar arylsulfonamide, as would be determined by computational methods.

Reaction CoordinateRelative Energy (kcal/mol)Description
Reactants0.0This compound + Nucleophile
Transition State (TS)+15 to +25A high-energy state where bonds are partially broken and formed.
Intermediate (if any)+5 to +10A short-lived species formed during a stepwise reaction.
Products-10 to -20Products of the substitution reaction (e.g., pyridine-2-thiol + substituted sulfonyl nucleophile).

The calculated activation energy can then be used in the Arrhenius or Eyring equations to estimate the reaction rate constant at a given temperature. These computational predictions are invaluable for understanding the chemical stability and reactivity of the compound and for guiding synthetic efforts or biological studies.

Potential Applications in Chemical Research As a Building Block or Probe

Development as a Scaffold for Complex Heterocyclic Synthesis

The quest for novel heterocyclic compounds for various applications, including pharmaceuticals and materials science, drives the exploration of versatile scaffolds. The pyrrolidine (B122466) scaffold, a five-membered nitrogen-containing heterocycle, is a prominent structural motif in many biologically active natural products and synthetic compounds. mdpi.com Its derivatives are crucial as building blocks in organic synthesis and as ligands in catalysis. nih.gov

Use in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are powerful tools in synthetic chemistry for generating molecular diversity efficiently. nih.gov The structural features of 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol make it a potential candidate for MCRs. For instance, the thiol group can act as a nucleophile, while the pyridine (B92270) nitrogen can participate in cyclization reactions. Research into the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles has led to the efficient preparation of air-stable azomethine ylides, enabling the first catalytic multicomponent [5 + 2] cycloaddition reactions to form biologically active 1,4-diazepine compounds. nih.gov

Synthesis of Fused and Bridged Ring Systems

The synthesis of fused and bridged ring systems is a significant area of organic chemistry, leading to the creation of complex and rigid molecular architectures. The pyridine-2-thiol (B7724439) moiety within this compound can serve as a starting point for constructing such systems. For example, novel 1,2,4-triazolo[1,5-a]pyridines and their fused ring systems have been synthesized and screened for various biological activities. nih.gov Ultrasound-assisted synthesis has also emerged as a powerful technique for creating pyrimidine-fused heterocycles. scilit.com

Exploration as a Ligand in Catalysis Research

The pyridine-2-thiol unit is a well-known ligand in coordination chemistry, capable of binding to various transition metals. unibo.itclockss.org The presence of the pyrrolidine-1-sulfonyl group can modulate the ligand's electronic and steric properties, potentially leading to novel catalytic activities.

Design of Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is of paramount importance in the pharmaceutical industry. Chiral pyrrolidine derivatives have been extensively used as organocatalysts and as ligands for metal-catalyzed asymmetric reactions. nih.govmdpi.com The development of new chiral pyrrolidine-pyridine conjugate bases has shown promise as catalysts in direct catalytic asymmetric Michael addition reactions, yielding 1,4-adducts with high enantioselectivities. nih.gov The synthesis of novel chiral pyrrolidinyl- and 2-azanorbornyl-oxazolidine ligands has also been explored for the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov

Coordination with Transition Metals for Catalytic Transformations

The coordination of ligands to transition metals is fundamental to many catalytic processes. nih.gov Pyridine-2-thiol and its derivatives can coordinate with a variety of transition metals, forming complexes with interesting catalytic properties. unibo.itresearchgate.netnih.gov For example, nickel(II) complexes containing pyridine carboxylic acid ligands have been studied for their catalytic activity in the oligomerization of olefins and isocyanides. nih.gov Research on transition metal complexes supported by pyrrolide and imidazoline (B1206853) ligands with pyridine donors has also been conducted. researchgate.net

The following table summarizes some transition metal complexes with pyridine-thiol related ligands and their potential catalytic applications.

MetalLigand TypePotential Catalytic Application
Nickel(II)Pyridine Carboxylic AcidsOlefin and Isocyanide Oligomerization nih.gov
Copper(II)2-(Pyridin-2-yl)imidazolidin-4-one derivativesAsymmetric Henry Reactions
Rhodium(II)-[5 + 2] Cycloaddition Reactions nih.gov
VariousTerpyridineC-C bond formation and hydrofunctionalization nih.gov

Application in Chemical Biology as a Molecular Probe (Mechanistic Studies Only)

Molecular probes are essential tools in chemical biology for elucidating biological processes and mechanisms of action. The pyrrolidine moiety is present in many bioactive molecules, and its derivatives are often used to probe biological systems. While specific studies on this compound as a molecular probe are not extensively documented, the structural components suggest potential in this area. For instance, a fluorescent probe for pyrrolidine has been designed for its specific detection, which involves a ring-opening, isomerization, and cyclization mechanism. In other research, mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination have been conducted, providing insights into the reaction pathways.

Investigation of Molecular Interactions in in vitro Systems

There is no available scientific literature detailing the use of this compound as a probe for investigating molecular interactions in in vitro systems. Research into how this specific compound interacts with biological macromolecules, such as proteins or nucleic acids, or its potential utility in assays designed to study these interactions (e.g., fluorescence polarization, surface plasmon resonance, or isothermal titration calorimetry) has not been published.

Enzyme Inhibition Mechanism Studies at a Molecular Level

No studies have been found that investigate this compound as an enzyme inhibitor. While the sulfonamide functional group is a well-known pharmacophore present in many enzyme inhibitors, there are no specific data on the inhibitory activity of this particular compound against any enzyme. Consequently, there are no mechanistic studies, kinetic data, or structural analyses (e.g., X-ray crystallography or NMR spectroscopy) of its interaction with any enzyme at a molecular level.

Tools for Covalent Labeling and Bioconjugation Research

The potential of this compound as a tool for covalent labeling or bioconjugation has not been explored in the available literature. The pyridine-2-thiol moiety can theoretically participate in disulfide exchange reactions, a common strategy for bioconjugation. However, no research has been published demonstrating the application of this specific compound for the labeling of biomolecules, such as proteins or peptides, or its use in the development of bioconjugates.

Materials Science Research Applications (e.g., in Polymer or Optoelectronic Material Development)

There is a lack of published research on the application of this compound in materials science. No studies were found that describe its use as a monomer in polymerization reactions, as an additive to modify polymer properties, or as a component in the development of optoelectronic materials. Therefore, no data are available on the properties of any materials that might be derived from this compound.

Future Research Directions and Outlook for 5 Pyrrolidine 1 Sulfonyl Pyridine 2 Thiol and Analogues

Exploration of Stereoselective Synthetic Pathways

The pyrrolidine (B122466) moiety is a common feature in a vast number of natural products and bioactive molecules. acs.org The development of synthetic routes that allow for precise control over the stereochemistry of substituted pyrrolidine rings is a key challenge in organic synthesis. For analogues of 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol bearing stereocenters on the pyrrolidine ring, the exploration of stereoselective synthetic pathways is a critical future direction.

Current strategies for the asymmetric synthesis of complex pyrrolidines often rely on methods such as the 1,3-dipolar cycloaddition of azomethine ylides or the functionalization of chiral precursors like proline and hydroxyproline. nih.govmdpi.com Future work could focus on adapting these methods to introduce chiral centers into the pyrrolidine ring of the target compound. For instance, employing chiral N-tert-butanesulfinyl imines as precursors could facilitate the diastereoselective synthesis of substituted pyrrolidines that can then be elaborated into the final sulfonylpyridine-thiol structure. acs.orgbeilstein-journals.org

Another promising approach involves the direct, stereospecific C-H functionalization of proline derivatives. Palladium-catalyzed reactions have been shown to install aryl groups at the 3-position of proline, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org Adapting such a methodology could provide access to a library of enantiopure analogues with diverse substitution patterns on the pyrrolidine ring, which would be invaluable for structure-activity relationship studies.

Synthesis StrategyPotential Application to AnaloguesKey Features
Memory of Chirality-Assisted SN2' ReactionConstruction of vicinal quaternary-tertiary stereocenters on the pyrrolidine ring. acs.orgUtilizes a single chiral center in the substrate to induce high diastereoselectivity. acs.org
1,3-Dipolar CycloadditionSynthesis of densely substituted proline derivatives with multiple stereocenters. nih.govacs.orgCan be catalyzed by metal complexes to achieve high regio- and diastereoselectivity. acs.org
Pd-Catalyzed C-H FunctionalizationDirect, stereospecific introduction of aryl or vinyl groups at the 3-position of the pyrrolidine ring. acs.orgOffers a direct route to cis-2,3-disubstituted pyrrolidines. acs.org
Chiral N-sulfinyl IminesAsymmetric synthesis of the pyrrolidine core via nucleophilic addition to the imine. beilstein-journals.orgresearchgate.netarkat-usa.orgThe sulfinyl group acts as a powerful chiral auxiliary and is readily removable. beilstein-journals.org

Development of Novel Reaction Methodologies Involving the Compound

The pyridine-2-thiol (B7724439) and sulfonylpyridine moieties are both reactive functional groups, suggesting that this compound could serve as a versatile building block in organic synthesis. Future research should aim to develop novel reaction methodologies that exploit the unique reactivity of this compound.

The 2-sulfonylpyridine group is a potent electrophile, known to react selectively with biological thiols via a nucleophilic aromatic substitution (SNAr) mechanism. acs.orgnih.govacs.org This reactivity could be harnessed for synthetic applications beyond bioconjugation. For example, reactions with various nucleophiles (e.g., amines, alkoxides, carbanions) could be explored to generate a diverse range of 2-substituted pyridine (B92270) derivatives, with the pyrrolidine-1-sulfonyl group acting as an excellent leaving group. The regioselectivity of SNAr on the pyridine ring is well-established, favoring attack at the C-2 and C-4 positions due to stabilization of the anionic intermediate. stackexchange.com

Conversely, the pyridine-2-thiol portion of the molecule can participate in thiol-disulfide exchange reactions. researchgate.netrsc.org This reversible covalent chemistry is fundamental to the design of redox-responsive systems. acs.org Methodologies could be developed where the thiol is used to form disulfide linkages with other molecules, creating conjugates that can be cleaved under reducing conditions. This opens up possibilities in areas such as dynamic combinatorial chemistry and the synthesis of cleavable linkers.

Advanced Computational Predictions for Structure-Reactivity Relationships

Computational chemistry offers a powerful toolset for predicting and understanding the behavior of molecules, thereby guiding experimental design. For this compound, advanced computational studies could provide deep insights into its structure-reactivity relationships.

A key aspect of the pyridine-2-thiol moiety is its tautomeric equilibrium with pyridine-2(1H)-thione. acs.orgacs.orgnih.gov Computational studies using Density Functional Theory (DFT) and ab initio methods have shown that while the thiol tautomer is more stable in the gas phase, the thione form is favored in solution due to its larger dipole moment. acs.orgacs.org Future computational work could model this equilibrium for the specific 5-(pyrrolidine-1-sulfonyl) substituted system, predicting how the electron-withdrawing sulfonyl group influences the relative stabilities of the tautomers in various solvents.

Furthermore, DFT calculations can be employed to model the SNAr reaction at the 2-position. Such studies have been used to investigate the reactivity of 2-sulfonylpyrimidines, highlighting that nucleophilic addition is the rate-determining step. nih.govresearchgate.net By calculating the energies of transition states and intermediates for the reaction of this compound with various nucleophiles, researchers can predict reaction rates and understand the electronic effects of substituents on the pyridine ring. This would enable the rational design of analogues with finely tuned reactivity for specific applications.

Computational MethodResearch FocusPredicted Outcome
Density Functional Theory (DFT)Tautomeric equilibrium of the pyridine-2-thiol/thione system.Relative energies and populations of tautomers in different environments. acs.orgacs.org
DFT / Ab Initio CalculationsSNAr reaction mechanism and kinetics.Gibbs free energy profiles, identification of rate-determining steps, and prediction of reactivity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with biological activity or reactivity.Predictive models for designing analogues with enhanced properties.

Integration into Automated Synthesis Platforms

The increasing use of automated synthesis and flow chemistry platforms is revolutionizing the way chemical libraries are produced and optimized. rsc.org Integrating the synthesis of this compound and its analogues into these platforms represents a significant forward-looking goal.

Continuous flow synthesis has been successfully applied to the preparation of sulfonyl chlorides and N-sulfonyl-1,2,3-triazoles, demonstrating that sulfonyl-containing building blocks can be managed effectively in these systems. rsc.orgacs.orgnih.gov These methods offer improved safety, control over reaction parameters, and scalability. rsc.org Future work could focus on developing a multi-step flow process for the synthesis of the target compound, potentially starting from simple pyridine precursors. This would involve telescoping the chlorosulfonylation, amidation with pyrrolidine, and introduction of the thiol group into a continuous sequence.

Automated platforms are also ideal for creating libraries of analogues for screening purposes. A "proline editing" approach, where a functionalized proline is incorporated into a peptide on a solid support and then modified, showcases the power of automated, sequential reactions. acs.org A similar concept could be applied here, where a core scaffold is synthesized and then diversified in an automated fashion by reacting it with a library of different amines (in place of pyrrolidine) or by further functionalizing the pyridine ring.

Design of Functional Materials Based on the Compound's Structure

The pyridine-2-thiol functional group is a key component in the design of redox-responsive materials. rsc.org The thiol can be readily oxidized to form a pyridyl disulfide (PDS) linkage. This PDS group can then undergo a rapid thiol-disulfide exchange reaction with another thiol, such as the biologically ubiquitous glutathione (B108866). researchgate.net This reversible chemistry has been widely exploited to create "smart" materials that can change their properties in response to a reducing environment.

A significant future direction is the incorporation of this compound or its disulfide dimer into polymers to create novel functional materials. For example, it could be used as a monomer or a cross-linker in the synthesis of hydrogels. Such hydrogels would be stable under normal conditions but would degrade and release an encapsulated payload (e.g., a drug) in a reducing environment, such as inside a cancer cell where glutathione concentrations are elevated. nih.gov

The synthesis of redox-responsive cyclic peptide-polymer conjugates has been demonstrated using pyridyl disulfide chemistry. acs.org Similarly, the title compound could be used to link polymers to biomolecules, creating stimuli-responsive bioconjugates for various applications in biotechnology and medicine. The sulfonylpyrrolidine portion of the molecule would offer a handle for tuning the solubility and other physicochemical properties of the resulting materials.

Material TypePotential FunctionalityTriggering Stimulus
Redox-Responsive HydrogelsOn-demand drug release, tissue engineering scaffolds. nih.govReducing agents (e.g., glutathione, DTT). nih.gov
Self-Assembling NanoparticlesTargeted delivery of therapeutics.Intracellular reducing environment.
Reversible Polymer NetworksSelf-healing materials, injectable gels.Thiol-disulfide exchange. researchgate.net
Stimuli-Responsive SurfacesSwitchable cell adhesion, biosensors.Presence of specific thiols.

Further Investigation into its Role as a Chemical Probe in Biological Systems (Mechanistic Focus)

Recent studies have identified 2-sulfonylpyridines and 2-sulfonylpyrimidines as a highly promising class of "warheads" for the covalent modification of proteins. acs.orgacs.org These compounds react selectively with the thiol side chain of cysteine residues via an SNAr mechanism. nih.gov A key advantage of this chemotype is that its reactivity can be tuned over several orders of magnitude by modifying the substituents on the heterocyclic ring. nih.govacs.org

Given this precedent, a major future research direction is the investigation of this compound and its analogues as chemical probes to study protein function. The core hypothesis is that the 2-(pyrrolidine-1-sulfonyl) group will act as a leaving group upon nucleophilic attack by a cysteine thiol, resulting in the covalent "pyridylation" of the protein.

Initial research would involve detailed mechanistic studies to confirm the SNAr pathway and to quantify the reactivity of the compound with model thiols like glutathione. nih.gov Subsequent work would focus on using these compounds in chemoproteomic platforms to identify novel protein targets in complex biological systems. By appending a reporter tag (e.g., biotin (B1667282) or an alkyne) to an analogue, researchers could use it to "fish" for and identify proteins that it covalently modifies in cell lysates or even in living cells. The discovery of a selective covalent modifier for a specific protein, such as an enzyme, can provide a powerful tool to probe its biological function and can be the starting point for drug discovery. nih.govblogspot.com The modular nature of the scaffold would allow for the synthesis of focused libraries to optimize selectivity and potency for a given protein target. acs.org

Q & A

Q. What are the optimal synthetic routes for 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol, and how do reaction parameters influence yield?

The synthesis typically involves sulfonylation of pyrrolidine with a pyridine-2-thiol precursor. Key steps include:

  • Sulfonyl group introduction : Reacting pyrrolidine with a sulfonyl chloride derivative under anhydrous conditions.
  • Thiol activation : Using oxidizing agents like OXONE® to convert thioethers to sulfones, ensuring high electrophilic reactivity .
  • Parameter optimization : Temperature (60–80°C), solvent choice (dioxane/water mixtures), and reaction time (12–24 hours) are critical for minimizing side reactions. Lower temperatures reduce decomposition but may slow reaction kinetics .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the sulfonyl-pyrrolidine and pyridine-thiol moieties. For example, the sulfonyl group shows characteristic deshielded protons at δ 3.2–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ ≈ 259.74 g/mol for related sulfonyl-thiol compounds) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation based on structural analogs .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent oxidation of the thiol group .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Aqueous solutions : The thiol group is prone to oxidation in neutral or basic conditions. Use acidic buffers (pH 4–6) with antioxidants (e.g., DTT) for stability .
  • Organic solvents : Stable in DMSO or DMF for short-term storage. Avoid polar aprotic solvents like THF, which may accelerate decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The sulfonyl group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack. Computational studies (e.g., DFT calculations) reveal:

  • Charge distribution : The sulfur atom in the sulfonyl group carries a partial positive charge (+0.45 e), enhancing electrophilicity at the pyridine C-2 position.
  • Transition-state analysis : Thiolate intermediates form readily in basic conditions, facilitating SNAr (nucleophilic aromatic substitution) pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Combine enzyme inhibition studies (e.g., kinase assays) with cellular uptake measurements to distinguish intrinsic activity from bioavailability issues.
  • Batch consistency : Verify purity across batches via HPLC and NMR. Impurities like unreacted sulfonyl chloride can skew activity results .

Q. What computational tools are effective for predicting the compound’s 3D conformation and binding modes?

  • Molecular docking : Software like AutoDock Vina predicts interactions with biological targets (e.g., proteases). The pyridine-thiol moiety often occupies hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess stability of sulfonyl-group hydrogen bonds with protein residues (e.g., Lys or Arg side chains) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Stepwise purification : Isolate intermediates after each step (e.g., column chromatography after sulfonylation) to avoid side-product carryover.
  • Catalyst optimization : Use Pd/C or Raney nickel for selective hydrogenation of nitro groups in precursors without reducing the sulfonyl moiety .

Q. How does the compound interact with bacterial virulence targets, and what assays validate these interactions?

  • Target identification : Studies on analogs show inhibition of type 1 pilus assembly in E. coli via disruption of chaperone-usher pathways.
  • Validation assays :
    • SDS-PAGE : Monitor subunit polymerization inhibition (e.g., reduced FimA protein aggregation) .
    • Biofilm assays : Quantify reduced bacterial adherence using crystal violet staining .

Q. What are the limitations of current synthetic methodologies for scaling up production?

  • Cost of reagents : OXONE® and palladium catalysts increase expenses. Alternative oxidants (e.g., H₂O₂/Fe³⁺) are being explored .
  • Low yields in final steps : Steric hindrance from the pyrrolidine-sulfonyl group reduces reactivity; microwave-assisted synthesis improves efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.